2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide
2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
51496-72-1
VCID:
VC0352228
InChI:
InChI=1S/C12H15ClN2O2/c1-8(2)14-15-12(16)7-17-11-5-4-10(13)6-9(11)3/h4-6H,7H2,1-3H3,(H,15,16)
SMILES:
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C
Molecular Formula:
C12H15ClN2O2
Molecular Weight:
254.71g/mol
2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide
CAS No.: 51496-72-1
Main Products
VCID: VC0352228
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71g/mol
CAS No. | 51496-72-1 |
---|---|
Product Name | 2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide |
Molecular Formula | C12H15ClN2O2 |
Molecular Weight | 254.71g/mol |
IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(propan-2-ylideneamino)acetamide |
Standard InChI | InChI=1S/C12H15ClN2O2/c1-8(2)14-15-12(16)7-17-11-5-4-10(13)6-9(11)3/h4-6H,7H2,1-3H3,(H,15,16) |
Standard InChIKey | AIDLPFZHLYDEMN-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C |
SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C |
PubChem Compound | 766381 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume